molecular formula C10H7BrFNO2 B1414111 Methyl 2-bromo-3-cyano-6-fluorophenylacetate CAS No. 1805583-98-5

Methyl 2-bromo-3-cyano-6-fluorophenylacetate

Cat. No. B1414111
CAS RN: 1805583-98-5
M. Wt: 272.07 g/mol
InChI Key: VJSIPEWKMXEAOO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-fluorophenylacetate, also known as MCFPA, is an organic compound that is used in a variety of scientific research applications. It is a colorless or white crystal that is soluble in water and ethanol. MCFPA has a wide range of applications, including use in organic synthesis, biochemistry, and physiological research.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-6-fluorophenylacetate is not well understood. However, it is believed that this compound acts as a nucleophile, forming a covalent bond with the substrate. This covalent bond is then broken by the action of an enzyme or other biological molecule, resulting in the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may interact with enzymes and other macromolecules, resulting in changes in the structure and function of these molecules. Additionally, this compound may interact with hormones and other physiological processes, resulting in changes in the body's response to these processes.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 2-bromo-3-cyano-6-fluorophenylacetate in lab experiments include its low cost and ease of synthesis. Additionally, this compound is relatively non-toxic, making it a safe and effective tool for scientific research. The main limitation of using this compound in lab experiments is its lack of specificity, as it can interact with a wide range of molecules.

Future Directions

There are a variety of potential future directions for Methyl 2-bromo-3-cyano-6-fluorophenylacetate research. One potential future direction is the development of more specific this compound-based compounds for use in organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to new and improved treatments for various diseases and disorders. Finally, further research into the mechanism of action of this compound could lead to the development of more efficient and effective organic synthesis methods.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-fluorophenylacetate has a variety of scientific research applications. It has been used in organic synthesis to synthesize various compounds, including pharmaceuticals and other organic compounds. It has also been used in biochemistry to study the structure and function of proteins, enzymes, and other macromolecules. Additionally, this compound has been used in physiological research to study the effects of hormones and other physiological processes.

properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-9(14)4-7-8(12)3-2-6(5-13)10(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSIPEWKMXEAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.